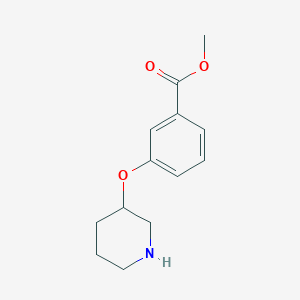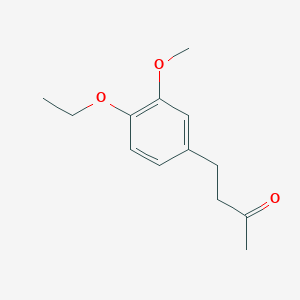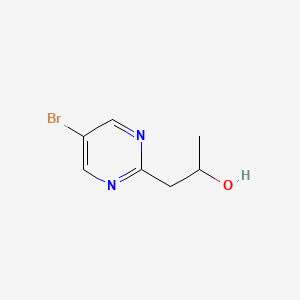
1-(5-Bromopyrimidin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-ol typically involves the bromination of pyrimidine derivatives followed by the introduction of a propan-2-ol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: The pyrimidine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alcohol Addition: The brominated pyrimidine is then reacted with propan-2-ol under basic conditions to form the final product.
Análisis De Reacciones Químicas
1-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(5-Bromopyrimidin-2-yl)propan-2-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
1-(5-Bromopyrimidin-2-yl)propan-2-ol can be compared with similar compounds such as:
1-(5-Bromopyrimidin-2-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
5-Bromopyridin-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and is used in similar research applications.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
1-(5-bromopyrimidin-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-5(11)2-7-9-3-6(8)4-10-7/h3-5,11H,2H2,1H3 |
Clave InChI |
VSLJVBJRHRHSQY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=C(C=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


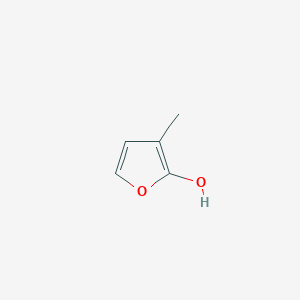
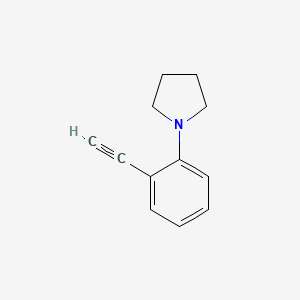


![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)

![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
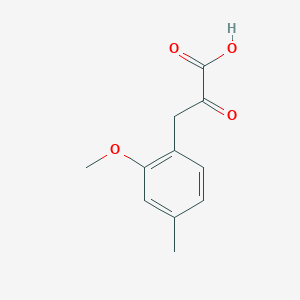
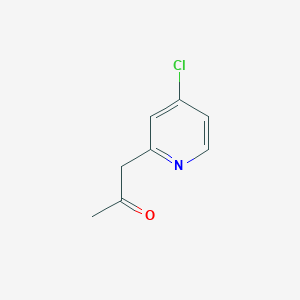
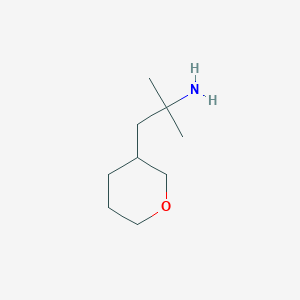

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
